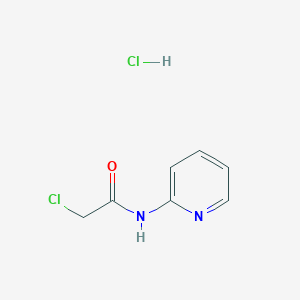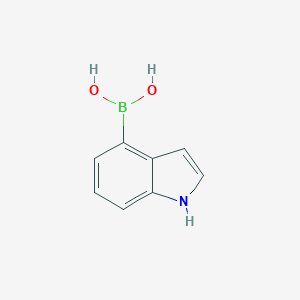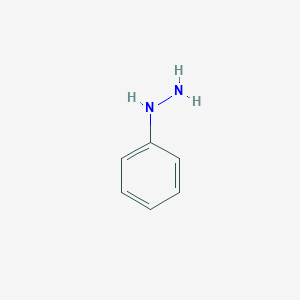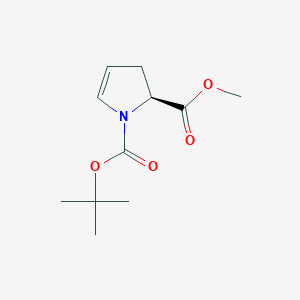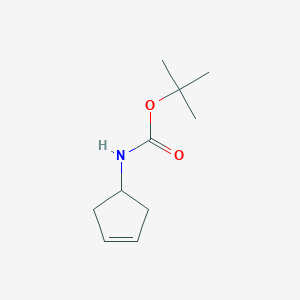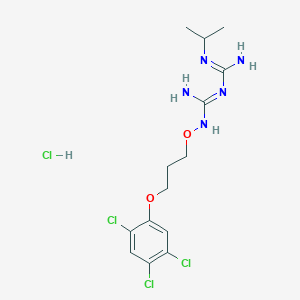
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride, also known as Triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various consumer products. Triclosan has been used in products such as soaps, toothpaste, and deodorants due to its effectiveness in preventing the growth of bacteria and fungi. Despite its widespread use, concerns have been raised regarding the potential health and environmental effects of Triclosan.
Wirkmechanismus
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase (ENR), which is essential for bacterial and fungal growth. By inhibiting ENR, N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride prevents the synthesis of fatty acids, which are necessary for the formation of the bacterial and fungal cell membrane.
Biochemische Und Physiologische Effekte
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has been found to have both positive and negative effects on biochemical and physiological processes. On the positive side, N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has been shown to have anti-inflammatory properties and may be useful in treating inflammatory skin conditions. However, N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has also been found to disrupt the endocrine system, leading to hormonal imbalances and potential developmental and reproductive issues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has limitations in terms of its potential impact on the environment and the development of bacterial resistance.
Zukünftige Richtungen
There are several future directions for N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride research, including the development of alternative antimicrobial agents that are less harmful to the environment and human health. Additionally, further research is needed to fully understand the potential health effects of N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride and its impact on bacterial resistance. Finally, more studies are needed to explore the potential use of N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride in medical applications, such as wound healing and drug delivery.
Conclusion:
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride is a synthetic antibacterial and antifungal agent that has been widely used in various consumer products. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi. However, concerns have been raised regarding the potential health and environmental effects of N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride. Further research is needed to fully understand the potential risks and benefits of N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride, as well as to develop alternative antimicrobial agents that are less harmful to the environment and human health.
Synthesemethoden
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride is synthesized through a series of chemical reactions involving 2,4,5-trichlorophenol and epichlorohydrin. The reaction produces 2,4,5-trichloro-3-(2,4,5-trichlorophenoxy)propyl ether, which is then reacted with sodium hydroxide to form N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has been extensively studied for its antimicrobial properties. It has been used in various scientific research applications, including microbiology, biochemistry, and pharmacology. N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has been found to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Eigenschaften
CAS-Nummer |
150374-62-2 |
|---|---|
Produktname |
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride |
Molekularformel |
C14H21Cl4N5O2 |
Molekulargewicht |
433.2 g/mol |
IUPAC-Name |
(1E)-1-[amino-[3-(2,4,5-trichlorophenoxy)propoxyamino]methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C14H20Cl3N5O2.ClH/c1-8(2)20-13(18)21-14(19)22-24-5-3-4-23-12-7-10(16)9(15)6-11(12)17;/h6-8H,3-5H2,1-2H3,(H5,18,19,20,21,22);1H |
InChI-Schlüssel |
GQODDWZUHQLGEY-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)N=C(N)/N=C(\N)/NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
SMILES |
CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
Kanonische SMILES |
CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
Synonyme |
N-(3(2,4,5-trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride PS 15 PS-15 WR 250417 WR-250417 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



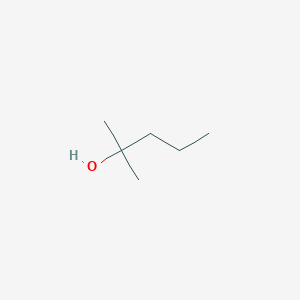
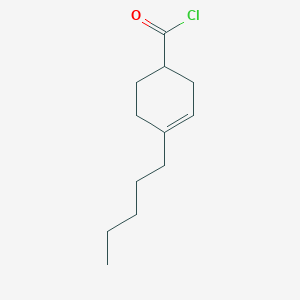
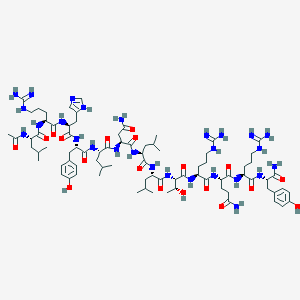
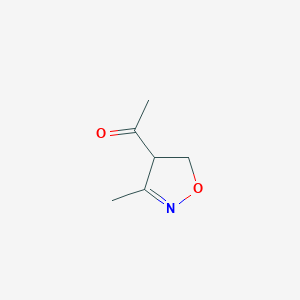
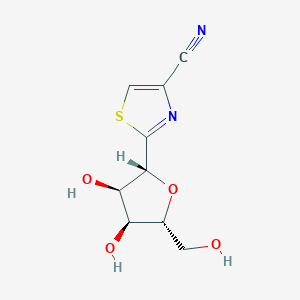
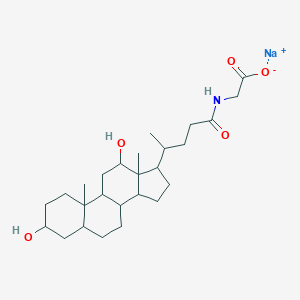
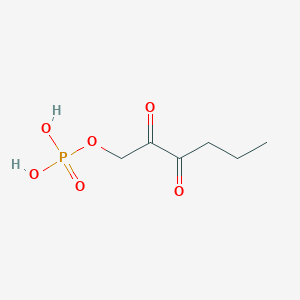
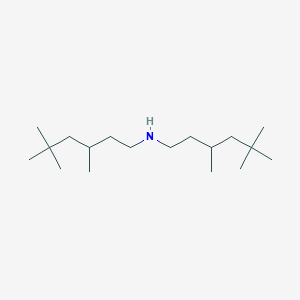
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)
